molecular formula C16H12FN3O B6316229 (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone CAS No. 882175-18-0

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone

Cat. No.: B6316229
CAS No.: 882175-18-0
M. Wt: 281.28 g/mol
InChI Key: DVLXTGOCPDWTOP-UHFFFAOYSA-N
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Description

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C16H12FN3O and its molecular weight is 281.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.09644018 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

One of the notable applications of compounds structurally similar to (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone is their antimicrobial activity. For instance, derivatives of 1,3,5-trisubstituted pyrazolines have been synthesized and demonstrated to possess significant antimicrobial properties comparable to standard drugs such as ciprofloxacin and fluconazole. Notably, compounds containing the methoxy group showed heightened antimicrobial activity (Kumar et al., 2012). Additionally, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been reported as potential antimicrobial and anticancer agents, with some exhibiting higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016).

Antitumor Activity

Compounds similar to the target molecule have been synthesized and evaluated for their antitumor properties. For instance, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone exhibited distinct inhibition on the proliferation of various cancer cell lines, indicating potential application in cancer treatment (Tang & Fu, 2018).

Synthesis and Crystal Structure

The synthesis and crystal structure of similar compounds have been explored in scientific research, which is crucial for understanding their chemical properties and potential applications. For example, a compound named (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone was synthesized, and its structure was determined through X-ray diffraction, providing valuable insights into its molecular configuration (Cao et al., 2010).

Biological Activities

Several derivatives of compounds structurally related to this compound have been synthesized and demonstrated to exhibit various biological activities, including herbicidal and insecticidal properties. These compounds were characterized using techniques such as 1H NMR, 13C NMR, and FT-IR, and their biological activities were assessed, revealing favorable results (Wang et al., 2015).

Properties

IUPAC Name

[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O/c17-12-6-8-13(9-7-12)20-16(18)14(10-19-20)15(21)11-4-2-1-3-5-11/h1-10H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLXTGOCPDWTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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